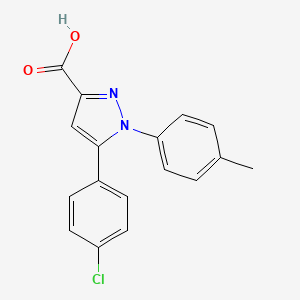
5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group, which may influence its biological properties. The synthesis typically involves:
- Cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.
- Carboxylation to introduce the carboxylic acid group, often using carbon dioxide under controlled conditions.
Biological Activity Overview
Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Anticancer
Anti-inflammatory Activity
A notable study evaluated various pyrazole derivatives for their anti-inflammatory effects. The compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. Specifically, it showed:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 61–85 | 76–93 |
| Dexamethasone | 76 | 86 |
This suggests that the compound may be a promising candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Preliminary studies have indicated that certain pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The exact mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds have been shown to downregulate oncogenes while upregulating tumor suppressor genes .
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : The compound could interact with receptors that mediate immune responses or cell growth.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Selvam et al. (2014) : Investigated a series of pyrazole derivatives for anti-inflammatory activity using carrageenan-induced paw edema models. Some derivatives showed up to 78% inhibition at certain concentrations .
- Chandra et al. (2015) : Reported on novel pyrazole derivatives as monoamine oxidase B inhibitors, demonstrating significant anti-inflammatory effects comparable to indomethacin .
- Burguete et al. (2016) : Synthesized 1,5-diaryl pyrazoles and tested their antimicrobial activity against several strains, identifying key structural features that enhance efficacy .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-2-8-14(9-3-11)20-16(10-15(19-20)17(21)22)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHBVUBREUIUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














